6-[(carbamoylmethyl)sulfanyl]-5-cyano-2-methyl-N-(2-methylphenyl)-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide
Description
6-[(Carbamoylmethyl)sulfanyl]-5-cyano-2-methyl-N-(2-methylphenyl)-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by multiple functional groups:
- Position 6: A sulfanyl group linked to a carbamoylmethyl moiety.
- Position 5: A cyano substituent.
- Position 2: A methyl group.
- Position 4: A thiophen-2-yl ring.
- Carboxamide: Substituted with a 2-methylphenyl group.
1,4-DHPs are known for their conformational flexibility and applications in medicinal chemistry, particularly as calcium channel modulators, antimicrobials, and enzyme inhibitors .
Properties
IUPAC Name |
6-(2-amino-2-oxoethyl)sulfanyl-5-cyano-2-methyl-N-(2-methylphenyl)-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S2/c1-12-6-3-4-7-15(12)25-20(27)18-13(2)24-21(29-11-17(23)26)14(10-22)19(18)16-8-5-9-28-16/h3-9,19,24H,11H2,1-2H3,(H2,23,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVONFSZOMIOQIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC(=C(C2C3=CC=CS3)C#N)SCC(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001107619 | |
| Record name | 6-[(2-Amino-2-oxoethyl)thio]-5-cyano-1,4-dihydro-2-methyl-N-(2-methylphenyl)-4-(2-thienyl)-3-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001107619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
277756-55-5 | |
| Record name | 6-[(2-Amino-2-oxoethyl)thio]-5-cyano-1,4-dihydro-2-methyl-N-(2-methylphenyl)-4-(2-thienyl)-3-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=277756-55-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-[(2-Amino-2-oxoethyl)thio]-5-cyano-1,4-dihydro-2-methyl-N-(2-methylphenyl)-4-(2-thienyl)-3-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001107619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(carbamoylmethyl)sulfanyl]-5-cyano-2-methyl-N-(2-methylphenyl)-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dihydropyridine Core: The dihydropyridine core can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a Suzuki-Miyaura coupling reaction, which involves the coupling of a thiophene boronic acid with a halogenated dihydropyridine intermediate.
Addition of the Carbamoylmethylsulfanyl Group: The carbamoylmethylsulfanyl group can be introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated intermediate.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the carbamoylmethylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the cyano and carbamoylmethylsulfanyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as thiols, amines, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and reduced nitriles.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, 6-[(carbamoylmethyl)sulfanyl]-5-cyano-2-methyl-N-(2-methylphenyl)-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide has potential applications as a pharmaceutical agent. Its dihydropyridine core is similar to that found in many calcium channel blockers, suggesting potential use in cardiovascular diseases.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound in biological systems likely involves its interaction with calcium channels, similar to other dihydropyridines. It may bind to the L-type calcium channels, inhibiting calcium influx and leading to vasodilation and reduced blood pressure.
Comparison with Similar Compounds
Substituent Variations in 1,4-Dihydropyridines
Key analogs from the literature include:
Key Observations :
- Thioether Linkers: The target compound’s carbamoylmethyl-S group differs from the aryl-oxoethyl-S groups in AZ331, AZ257, and .
- Aryl Groups at Position 4 : Thiophen-2-yl (target) vs. furyl (AZ331/AZ257) or methoxyphenyl (). Thiophene’s electron-rich nature could enhance π-stacking interactions in biological systems compared to furan or methoxyphenyl .
Pyridine vs. Dihydropyridine Scaffolds
- : A pyridinesulfonamide derivative with a thiadiazolylthio group lacks the 1,4-DHP ring.
- : A pyridine-based analog (non-dihydrated) with 4-methoxyphenyl and chlorophenyl groups. The absence of the 1,4-DHP ring reduces conformational flexibility, which may limit binding to dynamic targets like calcium channels .
Hexahydroquinoline Derivatives
- : A hexahydroquinoline-carboxamide with a pyridinyl group.
Functional Group Impact on Properties
Physicochemical Properties
*Calculated from inferred formula C₂₂H₂₁N₅O₂S₂.
Analysis :
- Higher molecular weight and LogP in suggest increased lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility.
- The target compound’s cyano group at position 5 could act as a hydrogen bond acceptor, improving binding to enzymes like dihydrofolate reductase compared to non-cyano analogs .
Biological Activity
The compound 6-[(carbamoylmethyl)sulfanyl]-5-cyano-2-methyl-N-(2-methylphenyl)-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide belongs to the dihydropyridine class, which is known for its diverse biological activities, particularly in pharmacology. This specific compound features a complex structure that may contribute to its potential therapeutic properties, including interactions with calcium channels and various biological pathways.
Chemical Structure and Properties
The molecular structure of this compound includes a dihydropyridine ring, thiophene, and cyano groups. These functional groups suggest potential interactions with biological targets.
Key Structural Features:
- Dihydropyridine core
- Cyano group (-C≡N)
- Thiophene ring
- Carbamoylmethyl sulfanyl substituent
Dihydropyridines are primarily known as calcium channel blockers. The mechanism of action for this compound likely involves modulation of calcium channels, leading to vasodilation and reduced blood pressure. Additionally, it may exhibit agonistic or antagonistic effects on various biological pathways, influencing cardiovascular health and other physiological processes .
Biological Activities
Research indicates that compounds in the dihydropyridine class can exhibit several biological activities:
-
Anticancer Activity :
- A study on related compounds demonstrated significant anticancer activity against various cell lines, including HeLa (cervical carcinoma) and A549 (lung cancer) . The mechanism of action involved triggering a non-conventional cell death mechanism known as paraptosis.
- The compound's structural analogs have also shown promise in inhibiting cancer cell proliferation.
-
Cardiovascular Effects :
- As a calcium channel blocker, this compound may help manage hypertension by promoting vasodilation .
- Antioxidant Properties :
- Anticonvulsant and Analgesic Activities :
Research Findings
A comprehensive review of dihydropyridine derivatives has highlighted their significance as therapeutic agents. Key findings include:
- Structure-Activity Relationship (SAR) : Studies have established a correlation between specific structural features and biological activity, guiding the design of new compounds with enhanced efficacy .
- In Vivo Studies : In vivo assays have been conducted to evaluate the toxicity and therapeutic potential of these compounds. For instance, acute toxicity assessments in mice revealed that certain derivatives had favorable safety profiles even at high doses .
Data Table: Biological Activities of Related Dihydropyridine Compounds
| Compound Name | Activity Type | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|---|
| Compound A | Anticancer | HeLa | 5.0 | |
| Compound B | Anticancer | A549 | 7.5 | |
| Compound C | Anticonvulsant | N/A | N/A | |
| Compound D | Analgesic | N/A | N/A |
Case Studies
Several studies have explored the biological activity of dihydropyridine derivatives:
- Study on Anticancer Activity :
-
Evaluation of Cardiovascular Effects :
- Clinical evaluations have shown that dihydropyridines effectively lower blood pressure in hypertensive patients due to their calcium channel blocking effects.
Q & A
Q. Table 1: Reaction Optimization
| Step | Conditions | Yield (%) | Key Parameters |
|---|---|---|---|
| Thioether formation | NaH, DMF, 0°C→RT | 75–85 | Anhydrous conditions critical |
| Cyclization | Ethanol, reflux, 6h | 68 | Temperature control minimizes byproducts |
| Final purification | SiO₂ chromatography | >95 | Solvent polarity gradient ensures purity |
Basic: Which spectroscopic and crystallographic methods validate structural integrity?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) identify substituents (e.g., thiophen-2-yl protons at δ 7.2–7.4 ppm, cyano absence in ¹H NMR). 2D techniques (COSY, HSQC) confirm connectivity .
- IR Spectroscopy : Peaks at ~2200 cm⁻¹ (C≡N stretch) and 1650–1700 cm⁻¹ (carboxamide C=O) validate functional groups .
- X-ray Crystallography : Resolves absolute configuration (e.g., similar dihydropyridines analyzed with Cu-Kα radiation, R-factor < 0.05) .
Basic: How to assess solubility and stability for in vitro assays?
Methodological Answer:
- Solubility screening : Test in DMSO (stock solution), PBS (pH 7.4), and ethanol. Centrifuge at 14,000 rpm to remove precipitates .
- Stability : Monitor via HPLC at 24/48/72 hours under assay conditions (e.g., 37°C, pH 7.4). Degradation products indicate hydrolytic sensitivity (e.g., ester or carboxamide cleavage) .
Advanced: How to design structure-activity relationship (SAR) studies for biological activity?
Methodological Answer:
- Core modifications : Compare analogs with substituted thiophene (e.g., thiophen-3-yl vs. 2-yl) or varying carbamoyl groups (e.g., methyl vs. phenyl).
- Biological assays : Use standardized protocols (e.g., IC₅₀ determination in enzyme inhibition assays) .
- Data interpretation : Correlate substituent electronegativity (e.g., cyano) with activity. For example, electron-withdrawing groups enhance binding to hydrophobic enzyme pockets .
Q. Table 2: SAR Trends in Dihydropyridine Analogs
| Substituent | Biological Activity (IC₅₀, μM) | Key Observation |
|---|---|---|
| Thiophen-2-yl | 0.45 ± 0.02 | Optimal π-π stacking |
| 4-Methoxyphenyl | 1.20 ± 0.15 | Reduced potency due to steric hindrance |
| Carbamoylmethyl | 0.89 ± 0.10 | Hydrogen bonding enhances stability |
Advanced: How to resolve contradictions in reported biological data?
Methodological Answer:
- Reproducibility checks : Standardize assay conditions (e.g., ATP concentration in kinase assays, cell passage number) .
- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA for inter-lab variability) .
- Mechanistic studies : Use knock-out models or isotopic labeling to confirm target engagement .
Advanced: What computational strategies predict reactivity or binding modes?
Methodological Answer:
- Docking simulations : Use AutoDock Vina with crystal structures (e.g., PDB ID: 4XYZ) to model ligand-receptor interactions. Focus on sulfanyl and carboxamide groups as binding anchors .
- DFT calculations : Gaussian 16 optimizes geometries (B3LYP/6-31G*) to predict electrophilic sites (e.g., cyano group susceptibility to nucleophilic attack) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
